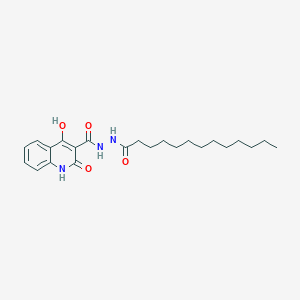
4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a tridecanoyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and oxo groups. The tridecanoyl chain is then attached through a series of reactions involving acylation and condensation.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of Tridecanoyl Chain: The tridecanoyl chain is attached via acylation using tridecanoic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives
Reduction: Formation of 4-hydroxy-2-quinolone derivatives
Substitution: Formation of halogenated or nitrated quinoline derivatives
Aplicaciones Científicas De Investigación
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby preventing the synthesis of essential cellular components and leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolone: A simpler analog with similar biological activities.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Another related compound with potential medicinal applications.
Ciprofloxacin: A well-known quinolone antibiotic with a different substitution pattern on the quinoline ring.
Uniqueness
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its long tridecanoyl chain, which may enhance its lipophilicity and membrane permeability. This structural feature can potentially improve its efficacy as a drug candidate by facilitating its entry into cells and interaction with intracellular targets.
Propiedades
Fórmula molecular |
C23H33N3O4 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxo-N'-tridecanoyl-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C23H33N3O4/c1-2-3-4-5-6-7-8-9-10-11-16-19(27)25-26-23(30)20-21(28)17-14-12-13-15-18(17)24-22(20)29/h12-15H,2-11,16H2,1H3,(H,25,27)(H,26,30)(H2,24,28,29) |
Clave InChI |
DRXRYFKSQXMVMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate](/img/structure/B11984602.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11984634.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984646.png)

![N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11984655.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984656.png)
![5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B11984657.png)
![4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B11984665.png)



![ethyl 2-{2-(4-butoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11984675.png)

